molecular formula C22H21N3O2 B1242005 (3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone

(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone

Cat. No. B1242005
M. Wt: 359.4 g/mol
InChI Key: YWVZSRSKYWCHBZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-3390 is a member of beta-carbolines.

Scientific Research Applications

Catalysis in C-N Bond Formation

The compound has been involved in research as a part of ruthenium(II) complexes, which are efficient catalysts for C-N bond-forming reactions. These complexes, incorporating N-heterocyclic carbene ligands, show high efficiency for C-N bond formation across a wide range of primary amine and alcohol substrates under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).

Synthesis of Heterocyclic Compounds

Research into the synthesis of imidazole 1,3-dioxides, derivatives of alicyclic 1,2-dioximes, involves reactions that could include compounds similar to (3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone. These studies explore the preparation of complex organic compounds and their subsequent reactions (Samsonov & Volodarskii, 1980).

Synthesis of Benzo- and Naphtho[2,3-b]thiophenequinones

The compound may be related to research in the synthesis of benzo[b]thiophene-4,7-quinones. These quinones are synthesized and studied for their biological activity, particularly against Leishmania amazonensis and human-T-cell leukemia virus (Valderrama et al., 2002).

properties

Product Name

(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

(15S)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C22H21N3O2/c1-22(2)19-16(15-10-6-7-11-17(15)23-19)12-18-20(26)24(21(27)25(18)22)13-14-8-4-3-5-9-14/h3-11,18,23H,12-13H2,1-2H3/t18-/m0/s1

InChI Key

YWVZSRSKYWCHBZ-SFHVURJKSA-N

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone
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(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone
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(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone
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(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone
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(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone

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